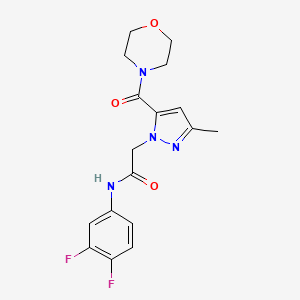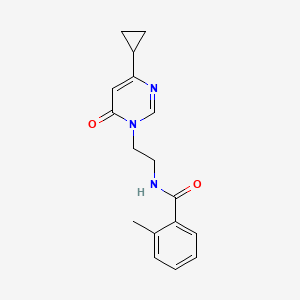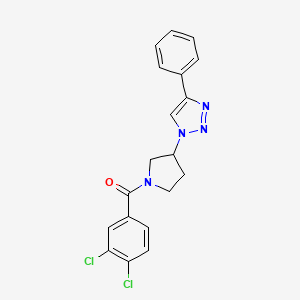![molecular formula C17H21F3N2O3 B2925213 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199869-61-7](/img/structure/B2925213.png)
2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a methoxy group linked to a piperidine ring, which is further connected to an oxolane-2-carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Oxolane-2-carbonyl Group: This step involves the reaction of the piperidine derivative with oxolane-2-carbonyl chloride under basic conditions to form the desired carbonyl group.
Methoxylation: The piperidine derivative is then reacted with methoxy-substituted reagents to introduce the methoxy group.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring with the trifluoromethyl group, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the substituents involved.
科学的研究の応用
2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential effects and mechanisms of action.
Industrial Applications: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(difluoromethyl)pyridine
- 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(methyl)pyridine
- 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(chloromethyl)pyridine
Uniqueness
The presence of the trifluoromethyl group in 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
特性
IUPAC Name |
oxolan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)14-4-1-5-15(21-14)25-11-12-6-8-22(9-7-12)16(23)13-3-2-10-24-13/h1,4-5,12-13H,2-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINIDMGWXAOCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)
![N'-(2-phenylethyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2925144.png)

![3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine](/img/structure/B2925146.png)




![1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2925151.png)

